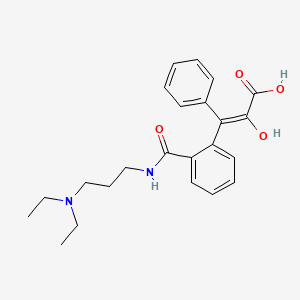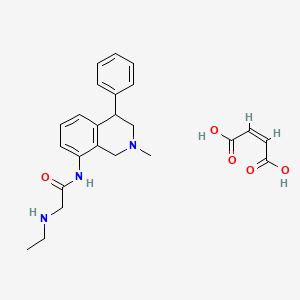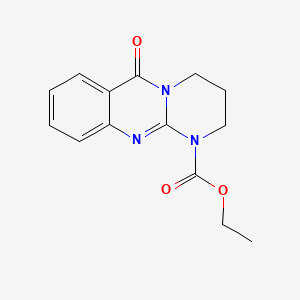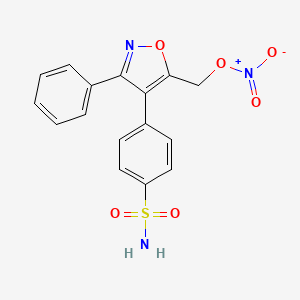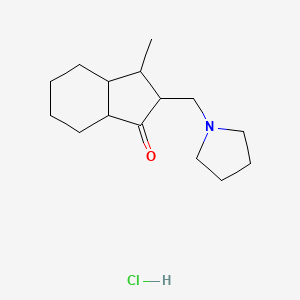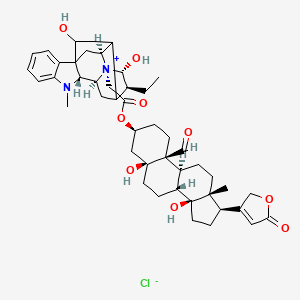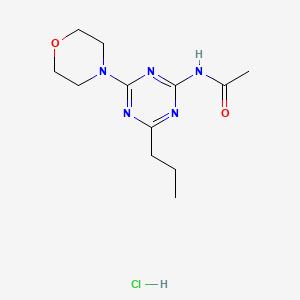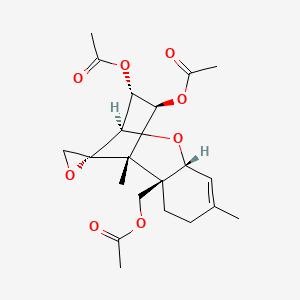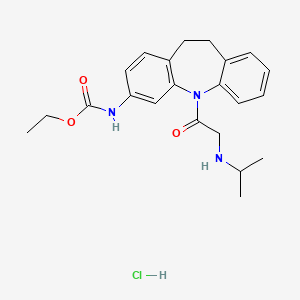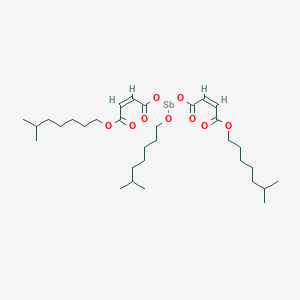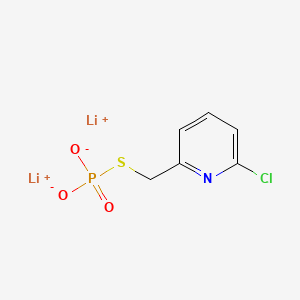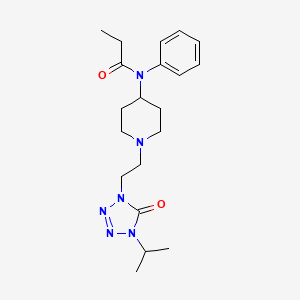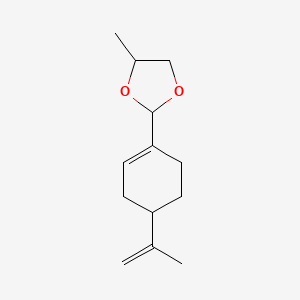
Perillaldehyde propyleneglycol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perillaldehyde propyleneglycol acetal is a chemical compound known for its applications in the flavor and fragrance industry. It is recognized for its unique aroma profile, which is often described as spicy and herbaceous. This compound is generally regarded as safe (GRAS) for use in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perillaldehyde propyleneglycol acetal is synthesized through the acetalization of perillaldehyde with propylene glycol. This reaction typically involves the use of acid catalysts to facilitate the formation of the acetal. The reaction conditions often include a controlled temperature range and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Perillaldehyde propyleneglycol acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and alcohol components.
Substitution: The acetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may regenerate the original aldehyde and alcohol .
Scientific Research Applications
Perillaldehyde propyleneglycol acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: The compound has been studied for its antifungal properties, particularly against Aspergillus flavus.
Mechanism of Action
The mechanism by which perillaldehyde propyleneglycol acetal exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound induces cell death in Aspergillus flavus by inhibiting energy metabolism and causing the accumulation of reactive oxygen species (ROS).
Molecular Targets: Key pathways affected include glycolysis, the pentose phosphate pathway, MAPK signaling, and GSH metabolism.
Comparison with Similar Compounds
Perillaldehyde: The parent compound, known for its strong aroma and flavor properties.
Propylene Glycol: A common solvent and humectant used in various applications.
Other Acetals: Compounds such as benzaldehyde dimethyl acetal and acetaldehyde diethyl acetal share similar chemical properties and uses.
Uniqueness: Perillaldehyde propyleneglycol acetal stands out due to its specific combination of aroma profile and chemical stability. Its unique structure allows it to be used effectively in both flavor and fragrance applications, as well as in scientific research for its antifungal properties .
Properties
CAS No. |
121199-28-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-methyl-2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h6,10-11,13H,1,4-5,7-8H2,2-3H3 |
InChI Key |
WLEMGLXEMVZVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CCC(CC2)C(=C)C |
density |
0.991-1.001 (20°) |
physical_description |
Pale yellowish oily liquid; Fatty spicy herbaceous aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


